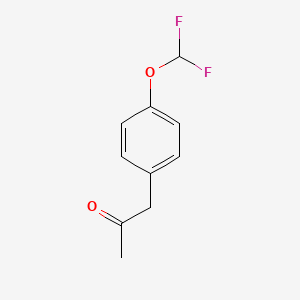![molecular formula C5H7N3O B13605176 N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine CAS No. 42849-81-0](/img/structure/B13605176.png)
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a hydroxylamine group attached to a pyrazole ring via a methylene bridge. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by the introduction of a hydroxylamine group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties
Comparison with Similar Compounds
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine can be compared with other similar compounds such as imidazole and coumarin derivatives. While imidazole derivatives also possess a five-membered ring with nitrogen atoms, they differ in their chemical structure and biological activities. Coumarin derivatives, on the other hand, are known for their anticoagulant and anticancer properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
42849-81-0 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(NE)-N-[(2-methylpyrazol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H7N3O/c1-8-5(4-7-9)2-3-6-8/h2-4,9H,1H3/b7-4+ |
InChI Key |
KGEALGONKDGWHH-QPJJXVBHSA-N |
Isomeric SMILES |
CN1C(=CC=N1)/C=N/O |
Canonical SMILES |
CN1C(=CC=N1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


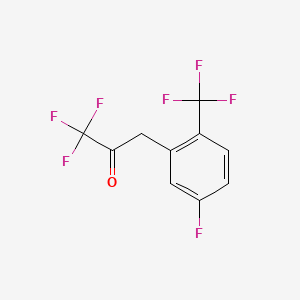
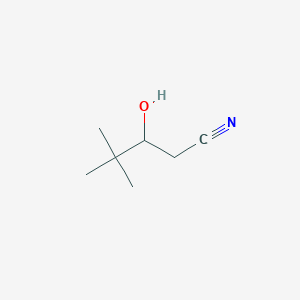
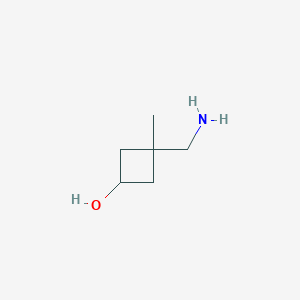

![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
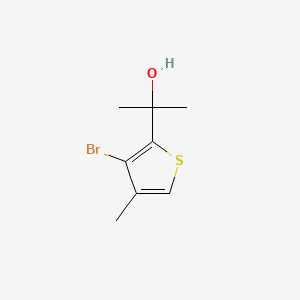
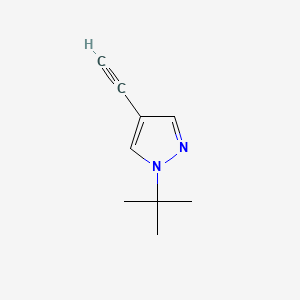

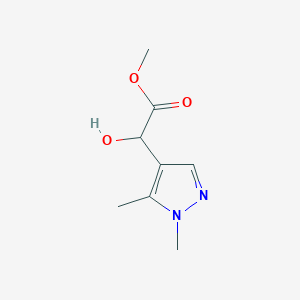

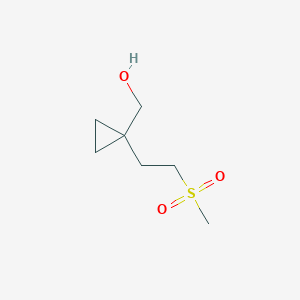
![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)
